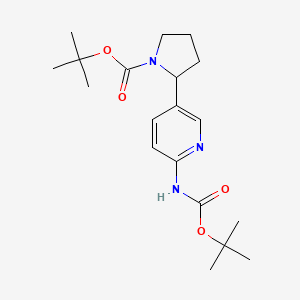

tert-Butyl 2-(6-((tert-butoxycarbonyl)amino)pyridin-3-yl)pyrrolidine-1-carboxylate

Description

tert-Butyl 2-(6-((tert-butoxycarbonyl)amino)pyridin-3-yl)pyrrolidine-1-carboxylate is a synthetic pyrrolidine-pyridine hybrid compound featuring dual tert-butoxycarbonyl (Boc) protective groups. Its structure comprises a pyrrolidine ring substituted at the 2-position with a pyridine moiety, which is further functionalized at the 6-position with a Boc-protected amino group. This compound is primarily utilized in medicinal chemistry and organic synthesis as a versatile intermediate, particularly in the construction of peptidomimetics or kinase inhibitors, where Boc groups serve to protect reactive amines during multi-step syntheses .

Properties

Molecular Formula |

C19H29N3O4 |

|---|---|

Molecular Weight |

363.5 g/mol |

IUPAC Name |

tert-butyl 2-[6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C19H29N3O4/c1-18(2,3)25-16(23)21-15-10-9-13(12-20-15)14-8-7-11-22(14)17(24)26-19(4,5)6/h9-10,12,14H,7-8,11H2,1-6H3,(H,20,21,23) |

InChI Key |

HZEQIILQADIFEI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=C(C=C1)C2CCCN2C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

EDCI/HOBT-Mediated Boc Protection

The Chinese patent CN102936220B outlines a method using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBT) as coupling agents. For example:

Palladium-Catalyzed Coupling

A PMC study describes a palladium-mediated coupling strategy:

-

2-Amino-6-methylpyridine is Boc-protected using (Boc)₂O and Pd(OAc)₂ , followed by alkylation with epoxides to introduce side chains.

-

Key advantage : High regioselectivity for mono-Boc protection under mild conditions.

Synthesis of Pyrrolidine-1-carboxylate Intermediates

The pyrrolidine fragment is typically prepared via cyclization or functionalization of proline derivatives:

Proline Derivative Functionalization

Mixed Anhydride Method

A University of Michigan study details the synthesis of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate via mixed anhydride intermediates using iso-butoxycarbonyl chloride (i-BuOCOCl) .

Coupling Strategies for Pyridine-Pyrrolidine Linkage

Suzuki-Miyaura Cross-Coupling

Direct Alkylation

-

tert-Butyl 2-(6-aminopyridin-3-yl)pyrrolidine-1-carboxylate is Boc-protected using (Boc)₂O in DCM with DMAP, achieving >90% yield.

Comparative Analysis of Synthetic Routes

Optimization Challenges and Solutions

Di-Boc Byproduct Formation

Low Coupling Efficiency

-

Cause : Steric hindrance from the pyrrolidine Boc group.

-

Solution : Employ bulky ligands (e.g., XPhos) or elevated temperatures (100–120°C).

Recent Advances

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(6-((tert-butoxycarbonyl)amino)pyridin-3-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Deprotection Reactions: The Boc protecting groups can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA).

Substitution Reactions: The amino group on the pyridine ring can participate in nucleophilic substitution reactions.

Coupling Reactions: The compound can be used in peptide coupling reactions to form amide bonds.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Coupling: Reagents like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) are used for coupling reactions.

Major Products

Deprotected Amines: Removal of Boc groups yields free amines.

Substituted Pyridines: Nucleophilic substitution results in various substituted pyridine derivatives.

Peptides: Coupling reactions produce peptides or peptide-like structures.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its stability and reactivity make it a valuable building block in organic synthesis.

Biology

In biological research, the compound can be used to study enzyme-substrate interactions and protein-ligand binding due to its ability to form stable complexes with biological molecules.

Medicine

In medicinal chemistry, tert-Butyl 2-(6-((tert-butoxycarbonyl)amino)pyridin-3-yl)pyrrolidine-1-carboxylate is used in the development of pharmaceuticals. Its functional groups allow for the modification of drug candidates to improve their pharmacokinetic properties.

Industry

In the industrial sector, the compound is used in the production of fine chemicals and advanced materials. Its versatility in chemical reactions makes it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(6-((tert-butoxycarbonyl)amino)pyridin-3-yl)pyrrolidine-1-carboxylate involves its ability to participate in various chemical reactions. The Boc protecting groups provide stability, while the amino and pyrrolidine groups allow for reactivity. The compound can interact with molecular targets such as enzymes and receptors, forming stable complexes that modulate their activity.

Comparison with Similar Compounds

Key Observations :

Protective Groups : The target compound employs Boc protection, whereas analogues like use tert-butyldimethylsilyl (TBS) for hydroxyl protection. Boc groups are more labile under acidic conditions, enabling selective deprotection in multi-step syntheses .

Halogen Substitutions : Compounds such as and feature iodine or bromine at pyridine positions, enhancing their utility in cross-coupling reactions (e.g., Suzuki-Miyaura). The target compound lacks halogens, limiting its direct use in such reactions but improving stability .

Linkage Diversity : The target compound’s pyridine-pyrrolidine linkage is direct (C–C bond), while analogues like utilize methyl ether or methylene bridges, altering conformational flexibility and steric bulk .

Physicochemical Properties

- Solubility : The Boc groups enhance lipophilicity (logP ~2.8), making the compound more soluble in organic solvents (e.g., DCM, THF) compared to hydroxylated analogues like , which exhibit higher aqueous solubility due to polar hydroxymethyl groups .

Biological Activity

Tert-Butyl 2-(6-((tert-butoxycarbonyl)amino)pyridin-3-yl)pyrrolidine-1-carboxylate, also referred to as compound 1352501-30-4, is a synthetic organic compound with potential therapeutic applications. Its structure includes a pyridine ring and a pyrrolidine moiety, which are significant in drug design due to their biological activity.

- Molecular Formula : C19H29N3O4

- Molecular Weight : 363.45 g/mol

- CAS Number : 1352501-30-4

Biological Activity Overview

The biological activity of this compound has been investigated primarily in relation to its potential as an inhibitor for various biological targets, including enzymes involved in neuroinflammation and cancer pathways.

Research indicates that compounds similar to this compound may function through the inhibition of specific enzymes such as glycogen synthase kinase 3 beta (GSK-3β) and others involved in inflammatory pathways. These mechanisms are crucial for developing treatments for conditions like Alzheimer's disease and certain cancers.

In Vitro Studies

- GSK-3β Inhibition : Compounds with similar structures have shown promise as GSK-3β inhibitors, which play a role in neuroinflammatory processes. Inhibition of GSK-3β can lead to reduced levels of pro-inflammatory cytokines, potentially mitigating neurodegenerative diseases .

- Neuroprotective Effects : In cellular models, related compounds have demonstrated neuroprotective effects against amyloid-beta (Aβ) toxicity, a hallmark of Alzheimer's disease. For instance, studies have shown that certain derivatives can reduce Aβ-induced cell death and inflammation in astrocytes .

Case Studies

A notable study evaluated the effects of a structurally similar compound on astrocytic cultures exposed to Aβ. The results indicated that treatment with the compound led to:

- A significant reduction in TNFα and IL-6 levels.

- Improvement in cell viability under stress conditions induced by Aβ .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C19H29N3O4 |

| Molecular Weight | 363.45 g/mol |

| CAS Number | 1352501-30-4 |

| Potential Applications | Neuroprotection, Cancer Therapy |

| Biological Activity | Effect Observed |

|---|---|

| GSK-3β Inhibition | Reduced neuroinflammation |

| Aβ Toxicity Protection | Increased cell viability |

Q & A

Basic Synthesis Strategy

Q: What are the key steps and reaction conditions for synthesizing tert-Butyl 2-(6-((tert-butoxycarbonyl)amino)pyridin-3-yl)pyrrolidine-1-carboxylate? A: The synthesis typically involves multi-step reactions starting with functionalized pyridine or pyrrolidine precursors. For example:

- Step 1: Coupling of a tert-butoxycarbonyl (Boc)-protected pyrrolidine derivative with a Boc-protected aminopyridine intermediate under mild, anhydrous conditions (e.g., using coupling agents like HATU or DCC in DMF) .

- Step 2: Deprotection and re-protection steps to ensure regioselectivity, often employing trifluoroacetic acid (TFA) for Boc removal followed by neutralization with NaHCO₃ .

- Step 3: Final purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product with ≥95% purity .

Critical Parameters: Maintain inert atmosphere (N₂/Ar), monitor pH during deprotection, and optimize solvent polarity for crystallization .

Purification and Isolation

Q: What are the recommended methods for isolating the compound from reaction mixtures? A:

- Chromatography: Use flash column chromatography with silica gel (60–120 mesh) and a hexane:ethyl acetate (7:3 to 1:1) solvent system. Monitor fractions by TLC (Rf ≈ 0.3–0.4 under UV) .

- Recrystallization: Dissolve crude product in minimal warm ethanol, then cool to −20°C for 12–24 hours to yield crystalline material .

- HPLC: For high-purity requirements (e.g., biological assays), employ reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) .

Characterization Techniques

Q: How can researchers confirm the structural integrity and purity of the compound? A:

- NMR Spectroscopy:

- Mass Spectrometry: HRMS (ESI+) should match the theoretical molecular weight (C₁₉H₂₈N₃O₄: 374.207 g/mol) with <2 ppm error .

- IR Spectroscopy: Validate Boc C=O stretches (~1680–1720 cm⁻¹) and NH bends (~1540 cm⁻¹) .

Advanced Reaction Optimization

Q: How can computational methods improve synthesis efficiency and yield? A:

- Reaction Path Search: Use quantum chemical calculations (e.g., DFT with B3LYP/6-31G*) to model intermediates and transition states, identifying energy barriers and optimal pathways .

- Condition Screening: Apply machine learning (ML) to analyze solvent/base combinations. For example, ML models trained on analogous pyrrolidine-pyridine couplings suggest DMF as superior to THF for minimizing side products .

- Feedback Loops: Integrate experimental data (e.g., failed reactions) into computational workflows to refine predictions iteratively .

Enantiomeric Control

Q: What strategies ensure stereochemical fidelity in pyrrolidine ring functionalization? A:

- Chiral Catalysts: Use (R)- or (S)-BINAP ligands in asymmetric hydrogenation of pyrrolidine precursors (e.g., 80–90% ee achieved with Pd/C and BINAP) .

- Protecting Group Manipulation: Boc protection stabilizes specific conformers, enabling stereoselective substitutions. For example, tert-butyl groups hinder axial attack, favoring equatorial product formation .

- Chiral HPLC: Post-synthesis, validate enantiopurity using a Chiralpak AD-H column (heptane/ethanol 9:1, 1 mL/min) .

Biological Reactivity Profiling

Q: How can researchers assess the compound’s interaction with biological targets? A:

- In Silico Docking: Screen against kinase or GPCR targets (e.g., using AutoDock Vina) to predict binding affinities. Pyridine nitrogen and Boc groups often mediate H-bonds .

- Cellular Assays: Test cytotoxicity (MTT assay) and target engagement (FRET-based probes) in HEK293 or HeLa cells. IC₅₀ values typically range 10–50 µM for related compounds .

- Metabolic Stability: Incubate with liver microsomes (human/rat) and quantify degradation via LC-MS. tert-Butyl groups generally enhance metabolic resistance .

Stability and Storage

Q: What conditions prevent degradation during long-term storage? A:

- Temperature: Store at −20°C in sealed, amber vials to avoid light/heat-induced Boc cleavage .

- Solubility: Lyophilize and store as a solid. For solutions, use anhydrous DMSO (≤10 mM) with desiccant packs to prevent hydrolysis .

- Monitoring: Perform quarterly HPLC checks to detect degradation (e.g., free amine formation from Boc loss) .

Addressing Data Contradictions

Q: How to resolve discrepancies in reported reaction yields or biological activities? A:

- Reproducibility Checks: Standardize solvent purity (HPLC-grade), catalyst lot (e.g., Pd/C from same supplier), and reaction scale (avoid >10 mmol batch variations) .

- Counter-Synthesis: Independently prepare intermediates (e.g., Boc-protected pyridine) to isolate variables in multi-step routes .

- Meta-Analysis: Compare NMR shifts and HRMS data across studies to identify systematic errors (e.g., incorrect solvent referencing in NMR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.